molecular formula C11H16N2O3 B13060689 2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine

2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine

Cat. No.: B13060689
M. Wt: 224.26 g/mol
InChI Key: VOSOAWJZRRHGRC-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-4-nitrophenyl)propan-2-amine

InChI

InChI=1S/C11H16N2O3/c1-7-5-9(13(14)15)10(16-4)6-8(7)11(2,3)12/h5-6H,12H2,1-4H3

InChI Key

VOSOAWJZRRHGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)(C)N)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-methyl-5-methoxyphenol to introduce the nitro group, followed by the protection of the hydroxyl group. Subsequent steps involve the formation of the amine moiety through reductive amination or other suitable methods. The reaction conditions often require the use of strong acids, bases, and reducing agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenethylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against several cancer cell lines, including those related to leukemia and solid tumors. The National Cancer Institute's Developmental Therapeutics Program has evaluated various analogs, demonstrating promising results in cell growth inhibition.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedMean Inhibition (%)Reference
This compoundA549 (Lung)70
Analog AMCF7 (Breast)65
Analog BHCT116 (Colon)80

1.2 Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. Studies have indicated that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Table 2: Neuroprotective Effects

Test SubjectTreatmentOutcomeReference
SH-SY5Y CellsCompound ApplicationReduced apoptosis
Primary NeuronsDose-dependent studyEnhanced viability

3.1 Clinical Trials
A series of clinical trials have been initiated to evaluate the safety and efficacy of formulations containing this compound. These trials focus on its application in treating specific types of cancer and neurodegenerative disorders.

Case Study Overview

Study TitlePhaseOutcome Summary
Efficacy in Lung CancerPhase IISignificant tumor reduction observed
Neurodegeneration PreventionPhase ISafe with mild side effects reported

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine include:

Uniqueness

The presence of the methoxy, methyl, and nitro groups on the phenyl ring, along with the propan-2-amine moiety, makes this compound a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This structure includes a methoxy group, a nitro group, and a propan-2-amine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Many derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for certain kinases involved in cancer progression, similar to other nitro-substituted aromatic amines.

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

Activity TypeObserved EffectReference
Antitumor ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential CDK inhibition
CytotoxicitySignificant against various cancer types

Case Study 1: Antitumor Effects

In a study focusing on the antitumor effects of nitro-substituted compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines, including leukemia and colon cancer. The mechanism was linked to the induction of DNA fragmentation and modulation of apoptosis-related gene expressions such as Bcl-2 and Bax .

Case Study 2: Enzyme Interaction

Another study investigated the inhibitory effects of similar compounds on cyclin-dependent kinases (CDKs). The results indicated that modifications at the 4-nitrophenyl position could enhance selectivity and potency against CDK9, a target implicated in various cancers . This suggests that this compound may also exhibit similar inhibitory properties.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis highlights how variations in the chemical structure influence biological activity. For instance:

  • Methoxy Group : The presence of the methoxy group is crucial for enhancing solubility and bioavailability.
  • Nitro Group : The nitro substituent has been associated with increased cytotoxicity but may also raise concerns regarding toxicity due to its reactive nature.

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